molecular formula C19H18FN3O4 B11017273 1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017273
M. Wt: 371.4 g/mol
InChI Key: BOBSDAHGXJFXGA-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a pyrrolidine ring, a carboxamide group, and aromatic rings with substituents like methyl, fluoro, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as a substituted pyrrolidine, the ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the methyl groups on the aromatic ring, to form corresponding alcohols or ketones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-N-(4-chloro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chloro substituent instead of fluoro.

    1-(3,4-dimethylphenyl)-N-(4-fluoro-3-aminophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amino group instead of nitro.

Uniqueness

1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, nitro) groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18FN3O4/c1-11-3-5-15(7-12(11)2)22-10-13(8-18(22)24)19(25)21-14-4-6-16(20)17(9-14)23(26)27/h3-7,9,13H,8,10H2,1-2H3,(H,21,25)

InChI Key

BOBSDAHGXJFXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C

Origin of Product

United States

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